Fmoc-His(Trt)-OPfp

Solid-Phase Peptide Synthesis Histidine Racemization Amino Acid Pre-Activation

Histidine racemization during standard Fmoc SPPS activation compromises peptide enantiomeric purity and regulatory compliance. Fmoc-His(Trt)-OPfp (CAS 109434-24-4) is a pre-activated, fully protected histidine building block that eliminates in situ activation, thereby bypassing the activation-dependent racemization pathway entirely. • Direct coupling without activation reagents-reduces cycle time and instrument handling complexity. • Documented ≥98% HPLC purity with CoA-ensures lot-to-lot consistency for GMP manufacturing. • Faster OPfp ester kinetics vs. alternative active esters-improves coupling efficiency in sterically hindered or β-sheet-prone difficult sequences.

Molecular Formula C46H32F5N3O4
Molecular Weight 785.8 g/mol
CAS No. 109434-24-4
Cat. No. B557576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Trt)-OPfp
CAS109434-24-4
SynonymsFmoc-His(Tau-Trt)-OPfp
Molecular FormulaC46H32F5N3O4
Molecular Weight785.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
InChIInChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1
InChIKeyBEYCFWPYIFVBLO-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-His(Trt)-OPfp: Pre-Activated Histidine for SPPS


Fmoc-His(Trt)-OPfp (CAS 109434-24-4), chemically N-α-Fmoc-N-im-trityl-L-histidine pentafluorophenyl ester, is a fully protected, pre-activated amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). With a molecular formula of C46H32N3O4F5 and a molecular weight of 785.76 g/mol , this compound combines three functional components: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection, the acid-labile trityl (Trt) group for permanent side-chain imidazole protection, and the pentafluorophenyl (OPfp) ester as a pre-formed carboxyl activating moiety. Unlike standard Fmoc-amino acids that require in situ activation with coupling reagents such as carbodiimides or uronium/aminium salts, Fmoc-His(Trt)-OPfp arrives ready for direct coupling, thereby eliminating the need for separate activation steps and reducing the risk of side reactions associated with conventional activation protocols . This pre-activated architecture is particularly valuable for incorporating histidine residues, which are notoriously prone to racemization during standard SPPS coupling procedures [1].

Fmoc-His(Trt)-OPfp: Substitution Limitations


Substituting Fmoc-His(Trt)-OPfp with its non-activated precursor Fmoc-His(Trt)-OH is not a functionally equivalent interchange due to fundamentally different activation and racemization profiles. Fmoc-His(Trt)-OH requires in situ activation using coupling reagents, a process that has been quantitatively demonstrated to introduce significant histidine racemization impurities that cannot be effectively purged by standard chromatographic purification [1]. Specifically, pre-activation conditions for Fmoc-His(Trt)-OH carboxylate critically influence the extent of this side reaction, creating a conflicting relationship where reducing racemization increases Nα-endcapping side products [1]. In contrast, the pre-formed OPfp ester bypasses this activation-dependent racemization pathway entirely. Furthermore, while other active ester forms exist—such as the 2,4,5-trichlorophenyl (Tcp) ester—the pentafluorophenyl ester exhibits distinct reactivity and stability profiles [2]. The OPfp moiety confers a measurable advantage in coupling kinetics: pentafluorophenyl esters react faster with amino groups and require weaker bases compared to alternative ester forms such as o-fluorophenyl esters, which demand stronger basic conditions and longer reaction times [3]. This kinetic differentiation directly translates to reduced exposure to racemization-promoting conditions during the coupling step. Consequently, casual substitution with non-activated histidine derivatives or alternative active esters may compromise product purity, increase diastereomeric impurity burden, and necessitate additional purification steps that erode process yield and cost-efficiency.

Fmoc-His(Trt)-OPfp: Evidence Guide


Pre-Activation Prevents Racemization

Fmoc-His(Trt)-OH, when used in standard SPPS, requires in situ activation with coupling reagents. This activation process has been definitively shown to trigger significant histidine racemization. In a 2022 ACS Organic Process Research & Development study, Fmoc-His(Trt)-OH coupling was demonstrated to be 'frequently accompanied by significant racemization,' with the resulting His-racemized impurity proving resistant to effective removal by applied chromatographic purification [1]. The study established through a Taguchi design of experiments (DOE) that 'the conditions of Fmoc-His(Trt)-OH carboxylate pre-activation prior to its coupling to growing peptide chains are critical for the subject histidine racemization,' and that 'intensive Fmoc-His(Trt)-OH pre-activation stimulates this side reaction' [1]. In contrast, Fmoc-His(Trt)-OPfp, as a pre-formed pentafluorophenyl ester, arrives fully activated and ready for direct coupling without requiring any separate pre-activation step . By eliminating the pre-activation variable entirely, the OPfp ester circumvents the activation-dependent racemization pathway that plagues its non-activated counterpart.

Solid-Phase Peptide Synthesis Histidine Racemization Amino Acid Pre-Activation

OPfp Ester Kinetic Advantage

The pentafluorophenyl (OPfp) ester moiety confers a kinetic advantage over alternative activated ester forms. In a comparative study of ester reactivity in peptide conjugation, pentafluorophenyl esters were shown to react faster with amino groups and require a weaker base, whereas o-fluorophenyl esters require a stronger base and longer reaction time [1]. This kinetic differentiation is critical for histidine coupling because prolonged exposure to basic conditions is a known driver of racemization. Furthermore, second-order kinetic studies of protected amino acid active esters revealed that the pentafluorophenyl (OPfp) ester exhibits among the highest coupling rate constants relative to other common active esters including pentachlorophenyl (OPcp), p-nitrophenyl (ONp), 2,4,5-trichlorophenyl (OTcp), and succinimidyl (OSu) esters [2]. The study, which determined second-order coupling rate constants (Kc) with L-valine methyl ester in THF at 23°C, found that the active ester group had a significant effect on the Kc value, with OPfp esters demonstrating superior reactivity [2]. For histidine specifically, kinetic studies comparing tetrafluorophenyl and pentafluorophenyl esters of protected histidine showed similarly large kcoupling/kracemization ratios for both ester types, indicating that the use of pentafluorophenyl ester prevents extensive racemization of protected histidine derivatives [3].

Peptide Coupling Kinetics Active Ester Reactivity Racemization Suppression

Certified Purity and Batch Reproducibility

For industrial and academic procurement, consistent product quality across lots is a critical selection criterion. Fmoc-His(Trt)-OPfp is commercially available at verified purity levels meeting rigorous analytical specifications. Multiple authoritative suppliers report purity of ≥98% as determined by HPLC [1], with additional documentation including Certificate of Analysis (CoA) provided with each shipment to confirm lot-specific purity metrics . In comparison, Fmoc-Arg(Pbf)-OPfp, a closely related OPfp-activated amino acid from the same Novabiochem product line, is specified at ≥90.0% (HPLC) purity and ≥99.0% enantiomeric purity [2], indicating that the histidine OPfp derivative meets or exceeds the purity specifications typical for this class of pre-activated amino acid building blocks. The compound is also available in multiple package sizes (100 mg to 1 g) from established chemical suppliers with documented storage specifications of 2-8°C in sealed, dry conditions , ensuring predictable shelf-life and handling parameters for procurement planning.

Quality Control Procurement Specification Peptide Synthesis Raw Materials

Fmoc-His(Trt)-OPfp: Application Scenarios


High-Purity Therapeutic Peptide Synthesis

In therapeutic peptide manufacturing where histidine residues are present, diastereomeric impurities arising from His racemization represent a critical quality attribute that can impact both efficacy and regulatory approval. The documented susceptibility of Fmoc-His(Trt)-OH to activation-dependent racemization—with resulting impurities that resist chromatographic removal [1]—makes the pre-activated OPfp ester the preferred procurement choice when high enantiomeric purity is non-negotiable. By eliminating the pre-activation step, Fmoc-His(Trt)-OPfp circumvents the conflicting relationship between racemization and Nα-endcapping side reactions that plague in situ activation protocols [1], thereby reducing the impurity burden at the source rather than relying on downstream purification to salvage product quality. This is particularly relevant for peptides destined for clinical development, where regulatory agencies require rigorous control of peptide-related impurities and where process consistency across manufacturing campaigns is paramount.

Automated High-Throughput SPPS

Automated SPPS systems benefit substantially from pre-activated amino acid building blocks that minimize on-instrument handling complexity and reduce cycle-to-cycle variability. Fmoc-His(Trt)-OPfp arrives ready for direct coupling without requiring separate activation steps or the addition of coupling reagents, thereby simplifying liquid handling requirements and eliminating a potential source of instrument error . This streamlined workflow is particularly advantageous in high-throughput peptide library synthesis, where consistent coupling efficiency across hundreds or thousands of individual reactions is essential for meaningful structure-activity relationship (SAR) data. The elimination of activation-dependent racemization also ensures that histidine-containing library members are produced with reproducible stereochemical integrity, which is critical when screening for stereospecific biological activity.

Histidine Coupling in Hindered Sequences

Histidine residues embedded within sterically hindered sequence contexts or β-sheet-prone 'difficult sequences' present additional coupling challenges beyond racemization. The OPfp active ester confers kinetic advantages—faster reaction with amino groups and compatibility with weaker basic conditions [2]—that facilitate efficient coupling even in challenging sequence environments. The enhanced reactivity of pentafluorophenyl esters relative to alternative active ester forms (including OPcp, ONp, OTcp, and OSu esters) has been quantitatively established through second-order coupling rate constant determinations [3]. This kinetic advantage translates to more complete coupling in fewer equivalents of amino acid derivative, reducing reagent waste and improving the overall atom economy of the synthesis. For difficult sequences where incomplete coupling necessitates repeated cycles or elevated temperatures that further promote racemization, the OPfp ester provides a more robust and reliable coupling outcome.

GMP Peptide Manufacturing Scale-Up

In the transition from discovery-scale synthesis to GMP manufacturing, process reproducibility and impurity control become dominant concerns. The availability of Fmoc-His(Trt)-OPfp at documented purity levels (≥98% HPLC) with accompanying Certificates of Analysis provides the lot-to-lot consistency required for validated manufacturing processes. The compound's defined storage specifications (2-8°C in sealed, dry conditions) and commercial availability in multiple package sizes (100 mg to 1 g) from established chemical suppliers support both pilot-scale process development and full-scale production campaigns. The pre-activated nature of the OPfp ester also simplifies the tech transfer process by eliminating a variable activation step that would otherwise require detailed optimization and validation at each manufacturing scale, thereby reducing the regulatory burden associated with process changes and deviations.

Technical Documentation Hub

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